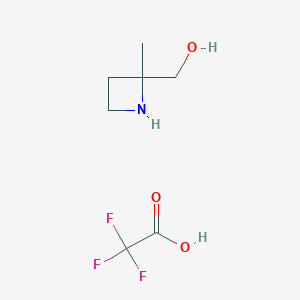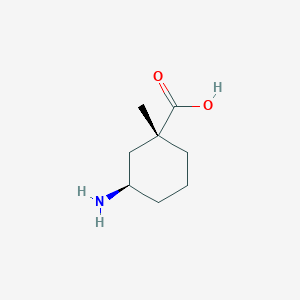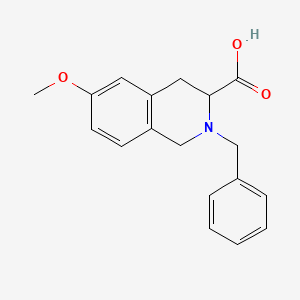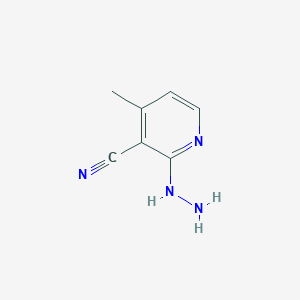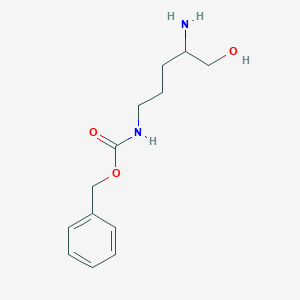methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
Methyl 4-[[4-(Allyloxy)phenyl](hydroxy)methyl]tetrahydropyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is a research chemical with the molecular formula C17H22O5 and a molecular weight of 306.35 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate typically involves the reaction of 4-(Allyloxy)benzaldehyde with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted allyloxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxyphenylacetate: A methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol.
4-(Allyloxy)benzophenone: Used as a photosensitizer in the preparation of photosensitive resins and photopolymerization.
Uniqueness
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is unique due to its combination of the allyloxy group and the tetrahydropyran ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C17H22O5 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 4-[hydroxy-(4-prop-2-enoxyphenyl)methyl]oxane-4-carboxylate |
InChI |
InChI=1S/C17H22O5/c1-3-10-22-14-6-4-13(5-7-14)15(18)17(16(19)20-2)8-11-21-12-9-17/h3-7,15,18H,1,8-12H2,2H3 |
Clave InChI |
YMMRTPKYDHEJPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOCC1)C(C2=CC=C(C=C2)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


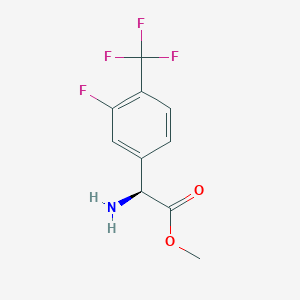
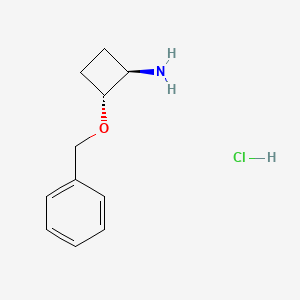
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
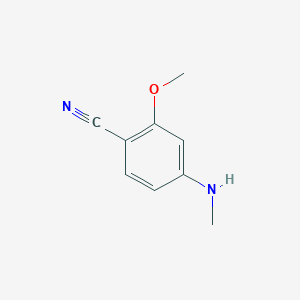

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
